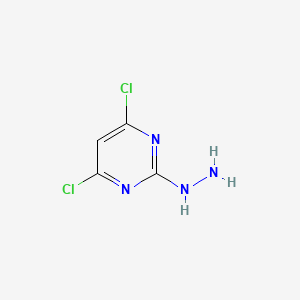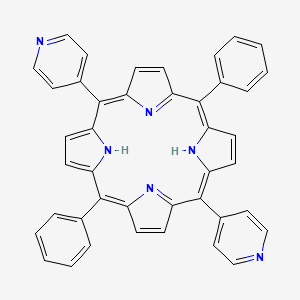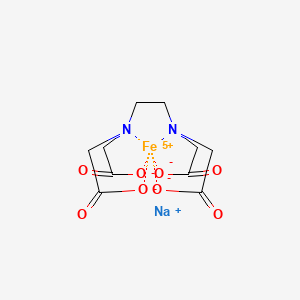
Sodium ferric ethylenediaminetetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium ferric ethylenediaminetetraacetate can be synthesized by reacting ethylenediaminetetraacetic acid with ferric chloride and sodium hydroxide. The reaction involves dissolving sodium hydroxide in water, adding ethylenediaminetetraacetic acid, and then carefully heating the mixture until the solid dissolves. Ferric chloride is then dissolved in water and added to the mixture under continuous stirring .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process ensures the precise control of pH and temperature to optimize yield and purity. The compound is typically produced as a trihydrate form, which is a light yellow powder that is stable and unaffected by storage .
Análisis De Reacciones Químicas
Types of Reactions
Sodium ferric ethylenediaminetetraacetate undergoes various chemical reactions, including chelation, oxidation, and substitution. Its primary function is to chelate metal ions, forming stable complexes that prevent the ions from participating in unwanted reactions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts, reducing agents, and oxidizing agents. The reactions typically occur under controlled pH and temperature conditions to ensure the stability of the formed complexes .
Major Products
The major products formed from reactions involving this compound are metal-EDTA complexes. These complexes are highly stable and are used in various applications, including water treatment, agriculture, and medicine .
Aplicaciones Científicas De Investigación
Sodium ferric ethylenediaminetetraacetate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of sodium ferric ethylenediaminetetraacetate involves its ability to chelate metal ions. It binds to metal ions through its four oxygen and two nitrogen atoms, forming stable complexes. This chelation process prevents the metal ions from participating in unwanted reactions and makes them available for uptake in biological systems . In molluscs, it interacts with and destroys hemocyanin, a copper-based compound in their blood, leading to their death .
Comparación Con Compuestos Similares
Sodium ferric ethylenediaminetetraacetate is unique due to its high stability and effectiveness as a chelating agent. Similar compounds include:
Disodium ethylenediaminetetraacetate: Used for similar chelation purposes but lacks the iron component.
Sodium calcium edetate: Another chelating agent used in medicine and industry, but with calcium instead of iron.
Tetrasodium ethylenediaminetetraacetate: Used in various industrial applications for its chelating properties.
This compound stands out due to its specific use in iron-related applications and its effectiveness in binding iron ions.
Propiedades
Fórmula molecular |
C10H12FeN2NaO8+2 |
|---|---|
Peso molecular |
367.05 g/mol |
Nombre IUPAC |
sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(5+) |
InChI |
InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+5;+1/p-4 |
Clave InChI |
UWSAIOMORQUEHN-UHFFFAOYSA-J |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+5] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid,5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxy-,sodium salt, hydrate (1:2:2)](/img/structure/B12345061.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12345072.png)
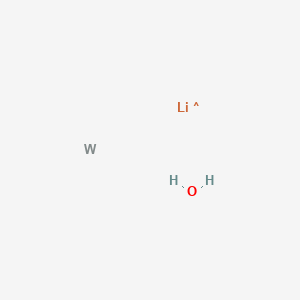
![2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B12345081.png)
![Methyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate](/img/structure/B12345085.png)
![Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate](/img/structure/B12345090.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12345093.png)

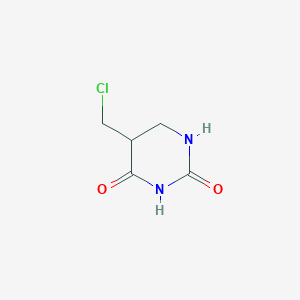
![5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one](/img/structure/B12345111.png)
![3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate](/img/structure/B12345112.png)
